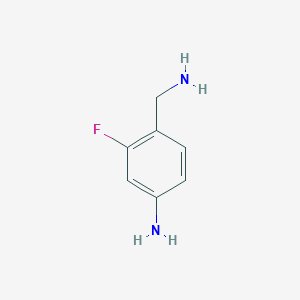

4-(Aminomethyl)-3-fluoroaniline

Description

Properties

IUPAC Name |

4-(aminomethyl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWCMHZDPKBMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657875 | |

| Record name | 4-(Aminomethyl)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-91-6 | |

| Record name | 4-(Aminomethyl)-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Aminomethyl 3 Fluoroaniline and Its Analogs

Strategic Approaches to C-N Bond Formation in Fluoroanilines

The construction of the C-N bond is fundamental to the synthesis of fluoroanilines. Various methodologies have been developed, each with distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Reductive Amination Protocols for Aminomethylation

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. chemicalbook.comnih.gov In the context of synthesizing 4-(aminomethyl)-3-fluoroaniline, a key precursor is 4-amino-2-fluorobenzaldehyde. bldpharm.com The reductive amination of this aldehyde with a suitable ammonia (B1221849) source, followed by reduction, would yield the target primary amine.

A related and highly effective strategy for obtaining the aminomethyl group is the reduction of a nitrile. The precursor, 4-amino-2-fluorobenzonitrile (B1273240), is a commercially available starting material whose synthesis is well-documented. nih.govinnospk.com The nitrile group can be efficiently reduced to a primary amine using various reducing agents.

For instance, catalytic hydrogenation is a widely employed method. The reduction of aromatic nitriles can be achieved using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method is often favored for its clean reaction profile and the avoidance of metal hydride reagents.

Alternatively, chemical reduction using complex metal hydrides like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is a powerful method for converting nitriles to primary amines. chemicalbook.com Care must be taken with this highly reactive reagent to avoid the reduction of other functional groups. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or in specific solvent systems can also be employed for this transformation. mdpi.com

Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Catalyst/Conditions | Solvent | Typical Temperature | Key Features |

| Hydrogen (H₂) | Raney Nickel, Pd/C | Methanol, Ethanol | Room Temperature - 80°C | Clean, scalable, avoids metal hydrides. |

| Lithium Aluminum Hydride (LiAlH₄) | - | THF, Diethyl ether | 0°C to Reflux | Highly reactive, broad applicability. |

| Sodium Borohydride (NaBH₄) | CoCl₂, I₂ | Methanol, THF | Room Temperature | Milder, more selective than LiAlH₄. |

| Borane (BH₃) | - | THF | 0°C to Room Temperature | Can be generated in situ, good for selective reductions. |

Nucleophilic Substitution Reactions on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a prevalent method for introducing amine functionalities onto fluorine-containing aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov The synthesis of the key intermediate, 4-amino-2-fluorobenzonitrile, can be achieved via an SNAr reaction. Starting from a difluorinated precursor, the regioselective displacement of one fluorine atom by an amine can be controlled.

For example, the reaction of 2,4-difluorobenzonitrile (B34149) with ammonia or a protected amine source can lead to the formation of 4-amino-2-fluorobenzonitrile. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrile group.

Transition Metal-Catalyzed Coupling Reactions in Fluoroaniline (B8554772) Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the C-N bond in anilines. The Buchwald-Hartwig amination, which utilizes palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful tool for the synthesis of anilines from aryl halides or triflates. nih.gov

While direct application to the synthesis of this compound from a pre-functionalized aminomethyl precursor might be challenging due to potential catalyst inhibition by the free amine, this methodology is highly relevant for the synthesis of protected analogs or related fluoroaniline derivatives. For instance, a protected 4-bromo-2-fluorobenzylamine (B54543) could be coupled with an ammonia equivalent under palladium catalysis.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and functional group tolerance. Modern catalyst systems can operate under mild conditions, accommodating a wide range of substrates.

Table 2: Key Parameters in Buchwald-Hartwig Amination

| Component | Examples | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and selectivity. |

Direct C-H Functionalization for Aminomethylation

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. This approach avoids the pre-functionalization of substrates, thereby shortening synthetic routes. The introduction of an aminomethyl group directly onto a 3-fluoroaniline (B1664137) scaffold via C-H activation is a conceptually elegant but challenging transformation.

These reactions often rely on transition metal catalysts, such as rhodium or palladium, in conjunction with a directing group to achieve regioselectivity. For instance, a removable directing group installed on the aniline (B41778) nitrogen could direct the metallation and subsequent functionalization to the ortho C-H bond (position 2 or 6) or a meta C-H bond. Achieving selective functionalization at the C-4 position of 3-fluoroaniline would require a sophisticated directing group strategy or a catalyst system capable of discerning the electronic and steric environment of the different C-H bonds.

Multi-Component Reactions in the Construction of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a rapid and efficient pathway to molecular complexity. While a direct MCR for the synthesis of this compound is not prominently reported, MCRs can be employed to construct more elaborate structures incorporating the 4-amino-2-fluorobenzonitrile or related fluoroaniline motifs.

For example, the Ugi or Passerini reactions could be utilized to combine a fluoroaniline derivative, a carbonyl compound, an isocyanide, and a carboxylic acid (for the Ugi reaction) to generate complex amide structures in a single step. This approach is particularly valuable in the construction of libraries of compounds for drug discovery.

Regioselective Synthesis of Fluoroaminomethylated Aromatic Compounds

The regiochemical outcome of reactions is a critical consideration in the synthesis of substituted aromatic compounds like this compound. The directing effects of the fluorine and amino substituents on the aromatic ring play a crucial role in electrophilic aromatic substitution and other functionalization reactions.

In the synthesis of the precursor 4-amino-2-fluorobenzonitrile from 2,4-difluorobenzonitrile, the regioselectivity of the nucleophilic aromatic substitution is governed by the electronic activation provided by the nitrile group, favoring substitution at the para-position.

Furthermore, in the context of direct C-H functionalization, achieving regioselectivity is a significant challenge. The fluorine atom in 3-fluoroaniline directs electrophilic substitution primarily to the ortho and para positions (positions 2, 4, and 6). nih.govnih.gov Therefore, any direct functionalization at the 4-position would need to overcome the inherent reactivity patterns of the substrate, likely through the use of a directing group or a highly selective catalyst system.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a molecule with potential applications like this compound, designing synthesis routes that adhere to the principles of green chemistry is crucial for sustainable production. While specific green synthetic routes for this compound are not extensively documented in dedicated studies, the application of established green chemistry principles to the synthesis of its analogs, particularly substituted anilines and fluoroaromatics, provides a clear framework for developing such processes. These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.

Key strategies in the green synthesis of aromatic amines involve the use of biocatalysis, alternative solvents, and non-toxic reagents. For instance, the reduction of a nitro group to form the aniline moiety is a critical step that can be made significantly greener. Traditional methods often rely on metal catalysts like palladium on carbon with high-pressure hydrogen gas, or stoichiometric metal reductants like iron or tin in strong acids, which generate significant waste. A greener alternative is the use of nitroreductase enzymes. worktribe.com These biocatalysts can operate in aqueous buffer solutions at ambient temperature and pressure, offering high chemoselectivity and avoiding the need for precious metals and harsh reagents. worktribe.com

Another area for green innovation is the choice of solvents and catalysts. Ionic liquids have been explored as recyclable and safer alternatives to volatile organic solvents in reactions such as the Balz-Schiemann reaction for producing fluoro-aromatics. researchgate.net These solvents can facilitate easier product separation and catalyst recycling, thereby reducing waste streams. researchgate.net Furthermore, catalyst- and additive-free reactions, such as certain methods for producing N-substituted anilines, represent an ideal green scenario by simplifying the reaction setup and purification process. beilstein-journals.org

The synthesis of substituted anilines from precursors like isatoic anhydride-8-amide has been demonstrated to be a rapid, efficient, and scalable method that proceeds at room temperature, highlighting a move towards more energy-efficient processes. nih.govresearchgate.net Similarly, novel methods for generating substituted anilines from benzyl (B1604629) azides are promoted as simple, fast, and efficient at room temperature. chemrxiv.orgchemrxiv.org For the introduction of the aminomethyl group, biocatalytic approaches using transaminases or reductive amination over heterogeneous copper catalysts offer one-pot, waste-reducing alternatives to traditional multi-step procedures. mdpi.comresearchgate.net

These examples from the synthesis of related compounds illustrate a clear trajectory for the development of a green synthesis pathway for this compound. A hypothetical green route would likely involve the enzymatic reduction of a corresponding nitro-substituted precursor, followed by functional group manipulations under mild, biocatalytic, or catalyst-free conditions.

| Parameter | Traditional Synthesis (Example) | Proposed Green Synthesis |

| Starting Material | 2-Fluoro-4-nitrobenzonitrile | 2-Fluoro-4-nitrobenzonitrile |

| Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | Nitroreductase in aqueous buffer |

| Solvent | Volatile organic solvents (e.g., Methanol, Dichloromethane) | Water, Ionic Liquids |

| Catalyst | Precious metals (e.g., Palladium), Strong acids | Biocatalyst (enzyme), Heterogeneous copper catalysts |

| Temperature | Elevated temperatures often required | Room temperature |

| Pressure | High pressure for hydrogenation | Atmospheric pressure |

| Byproducts/Waste | Metal salts, Acidic waste, Organic solvent waste | Minimal, biodegradable waste |

Chemical Reactivity and Derivatization Pathways of 4 Aminomethyl 3 Fluoroaniline

Reactions Involving the Primary Aminomethyl Group

The benzylamine-like primary aminomethyl group (-CH₂NH₂) is a key site for a variety of chemical transformations due to its nucleophilicity and basicity.

The primary aminomethyl group readily participates in condensation reactions with carbonyl compounds. These reactions involve the combination of two molecules to form a larger molecule, with the concurrent loss of a small molecule, typically water. masterorganicchemistry.comlibretexts.org

Imine Formation: In reactions with aldehydes or ketones, the aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process, often catalyzed by acid, results in the formation of an imine (also known as a Schiff base), characterized by a carbon-nitrogen double bond (C=N). masterorganicchemistry.com The reaction liberates a molecule of water. masterorganicchemistry.com

Amide Formation: The aminomethyl group can also react with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide linkages (-C(O)NH-). libretexts.org This amidation reaction is fundamental in organic synthesis and peptide chemistry. The reaction between a carboxylic acid and the amine is a condensation reaction that forms a stable peptide bond, splitting out a water molecule. libretexts.orgdaneshyari.com

These condensation reactions are crucial for integrating the 4-(aminomethyl)-3-fluoroaniline scaffold into larger molecular frameworks.

Table 1: Condensation Reactions of the Aminomethyl Group

| Reactant Type | Functional Group | Product Type | Bond Formed |

|---|---|---|---|

| Aldehyde/Ketone | Carbonyl (C=O) | Imine (Schiff Base) | C=N |

| Carboxylic Acid | Carboxyl (-COOH) | Amide | -C(O)NH- |

| Acyl Chloride | Acyl Halide (-COCl) | Amide | -C(O)NH- |

| Anhydride | Anhydride (-(C=O)O(C=O)-) | Amide | -C(O)NH- |

This table illustrates the primary condensation pathways for the aminomethyl group.

Both the aliphatic aminomethyl group and the aromatic amino group are basic and can be protonated by acids to form ammonium (B1175870) salts. The aminomethyl group is generally more basic than the aromatic aniline (B41778) moiety due to the electron-withdrawing nature of the phenyl ring, which delocalizes the lone pair of the aniline nitrogen, reducing its availability for protonation.

Protonation can influence the molecule's solubility and reactivity. For instance, protonating the aniline nitrogen to form an anilinium ion creates a strongly deactivating, meta-directing group (-NH₃⁺), which would significantly alter the outcome of electrophilic aromatic substitution reactions. nih.gov

The N-H bonds of both the aminomethyl and aniline groups can act as hydrogen bond donors, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The presence of the fluorine atom introduces the possibility of intramolecular N-H···F hydrogen bonding, which can influence the molecule's conformation. escholarship.org Studies on related fluoroanilino compounds have shown that such intramolecular hydrogen bonds can be observed and characterized using NMR spectroscopy. escholarship.orgalfa-chemistry.com These interactions, though weak, can be modulated by the electronic properties of other substituents on the ring. escholarship.org The compound has a topological polar surface area of 52 Ų and features three hydrogen bond acceptor counts and two hydrogen bond donor counts. nih.gov

The nitrogen lone pairs also enable this compound to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Reactivity of the Fluoroaryl Moiety

The fluorinated aniline ring possesses its own set of reactive pathways, primarily involving substitution reactions on the aromatic core.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.org For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. nih.gov

In the context of SNAr, fluorine is an excellent leaving group, often showing greater reactivity than other halogens like chlorine or bromine. nih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. nih.gov

In this compound, the ring is substituted with two electron-donating groups (amino and aminomethyl). These groups generally deactivate the ring towards nucleophilic attack, making SNAr reactions at the fluorine position challenging under standard conditions. However, SNAr on unactivated fluoroarenes can be enabled through methods like organic photoredox catalysis. Polyfluoroarenes, due to the high electronegativity of multiple fluorine atoms, readily undergo SNAr reactions. ebyu.edu.tr

Table 2: Factors Influencing SNAr Reactivity of Fluoroarenes

| Factor | Influence on SNAr Rate | Rationale |

|---|---|---|

| Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the strong inductive effect of fluorine. nih.gov |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the rate. | These groups stabilize the negatively charged Meisenheimer intermediate. nih.gov |

| Solvent | Protic solvents can facilitate the reaction. smolecule.com | Solvents can influence nucleophile strength and intermediate stability. |

This table summarizes key factors governing the feasibility and rate of nucleophilic aromatic substitution on fluoroaromatic compounds.

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The outcome is governed by the directing and activating/deactivating effects of the existing substituents.

-NH₂ (Amino) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

-CH₂NH₂ (Aminomethyl) Group: This is an activating group and an ortho, para-director.

-F (Fluoro) Group: Fluorine is deactivating due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance.

Oxidative Transformations of Aniline Derivatives

The oxidative transformation of aniline derivatives, including fluorinated analogs, is a key area of study with applications in synthesis and materials science. Electrochemical and chemical oxidation methods can lead to a variety of products, from polymers to smaller, functionalized molecules.

Electrochemical oxidation provides an alternative to conventional chemical methods for transforming amines. mdpi.com The process involves the direct or indirect oxidation of the amine at an electrode surface. mdpi.comdeakin.edu.au For aniline derivatives, this can lead to the formation of polymers or other modified molecules. mdpi.com The specific outcome of the electrochemical oxidation of aniline derivatives can be influenced by the electrode material and the composition of the electrolyte. For instance, studies on aniline itself have shown that Ti/RuO2-SnO2 and Ti/RuO2-IrO2 anodes exhibit different electrocatalytic activities and can direct the degradation of the molecule through either electrochemical transformation or combustion. nih.gov The presence of ions like chloride in the electrolyte can also significantly enhance the removal rate of aniline through the electro-generation of active chlorine. bohrium.com

Chemical oxidation of fluoroanilines can also lead to polymerization. For example, poly(3-fluoroaniline) has been synthesized from 3-fluoroaniline (B1664137) using potassium dichromate or ammonium peroxydisulfate (B1198043) as the oxidizing agent in an acidic medium. metu.edu.tr The resulting polymers can be doped with iodine to modify their paramagnetic properties. metu.edu.tr The copolymerization of aniline with fluoroanilines, such as 3-fluoroaniline, can produce derivatives with enhanced properties like increased solubility and thermal stability compared to the parent polyaniline. researchgate.netqu.edu.qa The electrical conductivity of these copolymers often depends on the proportion of the fluoroaniline (B8554772) monomer incorporated. qu.edu.qa Another oxidative transformation of a fluoroaniline is the oxidation of 4-fluoroaniline (B128567) to 4-fluoroazobenzene, which can be achieved using potassium ferricyanide (B76249) in the presence of a base and a catalyst. researchgate.net

Radical-Mediated Functionalization of Fluoroanilines

Radical-mediated reactions offer a powerful set of tools for the functionalization of fluoroanilines, enabling the introduction of various groups onto the aromatic ring. These methods often operate under mild conditions and can tolerate a wide range of functional groups. conicet.gov.ar

Visible-light photoredox catalysis has emerged as a significant strategy for generating radicals and promoting their reaction with fluoroanilines. mdpi.comresearchgate.netdntb.gov.ua This technique can be used for reactions like perfluoroalkylation. For instance, aniline derivatives can undergo perfluoroalkylation using perfluoroalkyl iodides in the presence of an organophotocatalyst like Rose Bengal and a base such as cesium carbonate. researchgate.net This method is notable for being transition-metal-free. researchgate.net The mechanism is thought to involve the photocatalyst being excited by visible light, which then reduces the perfluoroalkyl iodide to generate a perfluoroalkyl radical. researchgate.net

Another approach to radical functionalization involves the direct C-H functionalization of aniline derivatives. conicet.gov.ar This can be achieved through photoredox catalysis or electrochemical methods. conicet.gov.ar These reactions offer advantages such as avoiding the need for pre-functionalized starting materials and often proceeding under mild conditions. conicet.gov.ar The site-selectivity of these C-H functionalization reactions is a key challenge and an active area of research. umich.edubohrium.com For example, copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have proven effective for C(sp3)–H functionalization. rsc.org Computational and experimental studies are providing insights into the mechanisms of these reactions, which can help in designing more selective catalysts. rsc.org The development of catalysts that can selectively functionalize specific C-H bonds, even in complex molecules, is a major goal in this field. umich.educhemrxiv.org

Exploration of Novel Derivatization Strategies

The development of new methods for derivatizing fluoroanilines is crucial for accessing novel chemical structures with potentially useful properties. These strategies often focus on creating complex molecules from simpler precursors in an efficient manner. yale.edu

One important area of exploration is the synthesis of heterocyclic compounds. slideshare.net Fluoroanilines can serve as building blocks in the construction of these ring systems. For example, various synthetic routes can be employed to create complex heterocyclic structures, sometimes involving multi-component reactions or cycloadditions. nih.govclockss.org The development of efficient, one-pot syntheses is a key objective in this area. nih.gov

Another significant strategy is C-H functionalization, which involves the direct conversion of a C-H bond into a new functional group. yale.edusigmaaldrich.comyoutube.com This approach is highly atom-economical and can streamline synthetic routes. sigmaaldrich.com Research in this area is focused on developing catalysts that can selectively target specific C-H bonds. umich.edu This includes distal C-H functionalization, where a C-H bond far from an existing functional group is targeted. youtube.com The ability to functionalize C-H bonds without the need for directing groups is a major challenge being addressed. yale.edusigmaaldrich.com

The synthesis of polymers from fluoroaniline derivatives is also an active area of research. researchgate.netdigitellinc.com The copolymerization of aniline with fluoroanilines can lead to materials with tailored properties. For example, poly(aniline-co-fluoroaniline) copolymers have been synthesized and characterized, showing potential for applications in various fields. researchgate.net

Finally, the Schiemann reaction provides a classical pathway to synthesize fluoroaromatics, which can then be further derivatized. For instance, m-fluoroaniline can be synthesized from m-chloroaniline by first converting it to m-fluorochlorobenzene via the Schiemann reaction, followed by amination. google.com

Spectroscopic Characterization and Elucidation of 4 Aminomethyl 3 Fluoroaniline Molecular Structure

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is instrumental in identifying the functional groups and probing the skeletal structure of a molecule. For 4-(Aminomethyl)-3-fluoroaniline, the spectra would be a composite of vibrations from the aniline (B41778) ring, the fluorine substituent, and the aminomethyl group. globalresearchonline.netresearchgate.net These techniques provide complementary information, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

The FT-IR and FT-Raman spectra of this compound are expected to exhibit distinct bands corresponding to specific vibrational modes. By comparing with related molecules like 3-fluoroaniline (B1664137) nih.govchemicalbook.com and benzylamine (B48309) nist.govchemicalbook.comresearchgate.net, a detailed assignment of these modes can be predicted.

N-H Stretching: Two primary amine (–NH₂) groups are present. The aniline NH₂ group is expected to show symmetric and asymmetric stretching vibrations typically in the 3350-3500 cm⁻¹ region. researchgate.net The primary amine of the aminomethyl group would also exhibit N-H stretching bands in a similar range, around 3390 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching modes from the methylene (B1212753) (–CH₂) group are expected in the 2840-2960 cm⁻¹ range. researchgate.net

C=C Ring Stretching: The characteristic stretching vibrations of the benzene (B151609) ring carbons are typically found in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ groups gives rise to bands around 1590-1650 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range, a characteristic feature for fluoroaromatic compounds.

C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed around 1250-1340 cm⁻¹, while the aliphatic C-N stretch from the aminomethyl group is expected at a lower frequency, generally between 1020-1250 cm⁻¹. materialsciencejournal.org

A summary of predicted key vibrational frequencies is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3350 - 3500 | Aniline -NH₂ & Aminomethyl -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring C-H |

| Aliphatic C-H Stretch | 2840 - 2960 | -CH₂- |

| C=C Ring Stretch | 1450 - 1620 | Benzene Ring |

| N-H Bending | 1590 - 1650 | -NH₂ |

| C-F Stretch | 1200 - 1300 | Aryl-F |

| Aromatic C-N Stretch | 1250 - 1340 | Aryl-NH₂ |

Vibrational spectroscopy can be a powerful tool for analyzing the conformational isomers of a molecule. Different spatial arrangements of substituents can lead to subtle but measurable shifts in vibrational frequencies. For this compound, the primary conformational flexibility involves the rotation of the aminomethyl group around its bond to the benzene ring.

Studies on related substituted anilines have demonstrated the existence of multiple conformers that can be identified through spectroscopic methods. colostate.edu For the target molecule, different orientations of the –CH₂NH₂ group relative to the fluorine atom and the aniline amino group could influence the hydrogen bonding environment and dipole moment, resulting in distinct FT-IR and FT-Raman signatures. For example, specific torsional modes of the side chain or shifts in the N-H and C-H stretching frequencies could potentially distinguish between different stable conformers. colostate.edu However, detailed conformational studies based on the vibrational spectra of this compound are not currently available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed structure of organic molecules in solution. rsc.org A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, would provide an unambiguous assignment of all atoms in the this compound structure.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. Based on data from analogous compounds like 3-fluoroaniline rsc.orgchemicalbook.com and benzylamine rsc.orgrsc.orgchemicalbook.com, a predicted spectrum for this compound can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The aromatic region would be complex, showing three signals for the protons at positions 2, 5, and 6. These protons would exhibit splitting due to coupling with each other (ortho- and meta-coupling) and with the fluorine atom (H-F coupling). The benzylic methylene (–CH₂) protons would likely appear as a singlet around 3.8-4.0 ppm. The protons of the two NH₂ groups would appear as broad singlets, whose chemical shifts can be concentration and solvent-dependent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the aliphatic methylene carbon. The carbon atom directly bonded to fluorine (C-3) would exhibit a large one-bond coupling constant (¹JCF). The adjacent carbons (C-2, C-4) would show smaller two-bond couplings (²JCF), and other carbons in the ring would show even smaller, longer-range couplings. This C-F coupling pattern is highly characteristic and aids significantly in assigning the aromatic signals. rsc.org

The table below outlines the predicted chemical shifts for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂- | ~3.9 | ~45 |

| -NH₂ (Aniline) | Broad, variable | - |

| -NH₂ (Aminomethyl) | Broad, variable | - |

| C1 (-NH₂) | - | ~148 (d) |

| C2 | ~6.8 | ~115 (d) |

| C3 (-F) | - | ~163 (d, ¹JCF ≈ 245 Hz) |

| C4 (-CH₂NH₂) | - | ~130 (d) |

| C5 | ~6.6 | ~114 (d) |

| C6 | ~7.1 | ~130 (d) |

(d) indicates that the signal is expected to be a doublet or more complex multiplet due to C-F coupling.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the –CH₂– group to its carbon signal, and the signals of the aromatic protons (H-2, H-5, H-6) to their respective carbon signals (C-2, C-5, C-6). This provides definitive C-H connectivity. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton. nih.gov For instance, the HMBC spectrum would show a correlation from the methylene (–CH₂) protons to the aromatic carbons C-3, C-4, and C-5. This long-range connectivity information is invaluable for unambiguously confirming the substitution pattern on the benzene ring. columbia.edu

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.govchemrxiv.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts span a very wide range, making it an excellent probe for molecular structure. youtube.com

For this compound, the ¹⁹F NMR spectrum would consist of a single resonance. The chemical shift of this resonance would be characteristic of the fluorine atom's electronic environment. Based on data for 3-fluoroaniline nih.gov and other fluoroaromatic compounds rsc.org, this shift is expected in the range of -110 to -135 ppm. This signal would be split into a complex multiplet due to coupling with the adjacent aromatic protons H-2 (ortho-coupling) and H-4 (ortho-coupling), and the more distant H-5 (meta-coupling). The analysis of this splitting pattern can provide further confirmation of the substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive proof of the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

The expected nominal molecular mass of this compound (C₇H₉FN₂) is 140.16 g/mol . In typical mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

Table 1: Theoretical Mass Spectrometry Data for this compound

| Description | Formula | Mass (Da) |

|---|---|---|

| Molecular Formula | C₇H₉FN₂ | |

| Monoisotopic Mass | 140.0750 |

| Protonated Molecule [M+H]⁺ | C₇H₁₀FN₂⁺ | 141.0828 |

Under electron ionization (EI), a harder ionization technique, the molecule would undergo characteristic fragmentation. The fragmentation pattern for aromatic amines is well-documented. For this compound, the primary fragmentation would likely involve:

Benzylic cleavage: Loss of the amino group (•NH₂) from the aminomethyl side chain to form a stable benzylic cation at m/z 124.

Loss of ammonia (B1221849): Cleavage of the C-N bond with hydrogen rearrangement to lose an ammonia molecule (NH₃), resulting in a fragment at m/z 123.

Fission of the aromatic ring: Further fragmentation of the fluorophenyl ring structure, characteristic of aromatic compounds.

Analysis of related compounds, such as 4-fluoroaniline (B128567), shows a strong molecular ion peak and fragmentation corresponding to the loss of HCN, which is a common pathway for anilines. nist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, allowing for the calculation of an exact mass. This high precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental formulas (isobars). nih.gov

For this compound, HRMS would be used to confirm the elemental formula C₇H₉FN₂ by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated value of 141.0828 Da. This technique provides a high degree of confidence in the compound's identity, which is crucial for registration and publication purposes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com It is widely used for the analysis of aromatic amines and fluorinated compounds in various matrices. nih.govchromatographyonline.com An LC-MS method to analyze this compound would separate it from starting materials, byproducts, and other impurities before detection by the mass spectrometer.

A typical LC-MS method would involve a reversed-phase column and a gradient elution program. The mass spectrometer would be operated in a positive ion mode, monitoring for the protonated molecular ion [M+H]⁺. nih.govresearchgate.net

Table 2: Representative LC-MS Method Parameters

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Single Ion Monitoring (SIM) of m/z 141.1 or Full Scan |

This method would allow for both the quantification of the compound and the tentative identification of impurities based on their mass-to-charge ratios.

Electronic Absorption and Chiroptical Spectroscopic Studies (UV-Vis, ECD)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. The UV spectrum is expected to show characteristic absorptions corresponding to π → π* transitions of the substituted benzene ring.

Based on data for the closely related compound 4-fluoroaniline, strong absorptions are expected in the UV region. The aniline and fluorine substituents act as auxochromes, modifying the absorption maxima (λ_max) and intensity compared to unsubstituted benzene. The aminomethyl group is not a chromophore itself but can have a minor electronic influence. The NIST database for p-fluoroaniline shows absorption maxima that can serve as a reference. nist.gov

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule and does not possess any stereocenters, it will not produce an ECD spectrum. Therefore, ECD is not an applicable technique for the structural elucidation of this specific compound unless it is derivatized with a chiral reagent or forms a complex with a chiral host.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fraction of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical and molecular formula. For this compound (C₇H₉FN₂), the theoretical elemental composition provides a benchmark for experimental validation.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 59.99 |

| Hydrogen | H | 1.008 | 9.072 | 6.47 |

| Fluorine | F | 18.998 | 18.998 | 13.56 |

| Nitrogen | N | 14.007 | 28.014 | 19.99 |

| Total | | | 140.161 | 100.00 |

An experimental result from a CHN analyzer that falls within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the compound's purity and elemental composition.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thermofisher.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. lbl.gov

To perform SCXRD, a high-quality single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. thermofisher.com While a specific crystal structure for this compound is not publicly available, analysis of the related 4-fluoroaniline shows a well-defined crystal structure, illustrating the type of detailed information that can be obtained. nih.gov If a structure were determined, it would reveal the planarity of the phenyl ring, the C-F and C-N bond lengths, and the conformation of the aminomethyl side chain. Furthermore, it would show how the amino groups and fluorine atom participate in hydrogen bonding and other intermolecular forces to build the crystal lattice.

Computational and Theoretical Investigations of 4 Aminomethyl 3 Fluoroaniline

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in optimizing molecular geometries and predicting electronic properties. DFT calculations, often employing hybrid functionals like B3LYP, provide a detailed understanding of the molecule's structural and electronic characteristics.

Prediction of Structural Parameters

Table 1: Representative Predicted Structural Parameters for Aniline (B41778) Derivatives from DFT Studies

| Parameter | Aniline (Experimental) | m-Fluoroaniline (Calculated) |

| C-N Bond Length (Å) | 1.402 | - |

| C-F Bond Length (Å) | - | - |

| C-C Bond Lengths (Å) | 1.393 - 1.399 | - |

| C-N-H Bond Angle (°) | 113.1 | - |

| H-N-H Bond Angle (°) | 112.0 | - |

Note: The table is illustrative and based on general knowledge of aniline and its derivatives. Specific calculated values for 4-(aminomethyl)-3-fluoroaniline would require a dedicated DFT study.

Analysis of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational analysis through DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. Studies on related compounds, such as 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline, have utilized DFT to compute vibrational frequencies, which show good agreement with experimental data. researchgate.netresearchgate.net This correlation between theoretical and experimental spectra helps to confirm the molecular structure and provides insights into the molecule's intramolecular dynamics. For example, the C-Cl stretching vibration in chlorinated anilines is typically observed in the 550-850 cm⁻¹ region. researchgate.net

Table 2: Illustrative Vibrational Modes and Their Calculated Frequencies

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Aminomethyl | 2850 - 2960 |

| C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-N Stretch | Amine | 1250 - 1360 |

| C-F Stretch | Fluoro Group | 1000 - 1400 |

Note: This table presents typical frequency ranges for the functional groups present in this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap suggests that the molecule is more reactive and less stable. chemrxiv.org

Computational studies on similar aniline derivatives have shown that DFT calculations can effectively predict HOMO and LUMO energies. chemrxiv.orgchemrxiv.org For instance, in a study of m-fluoroaniline, the HOMO-LUMO gap was calculated to understand its reactivity. chemrxiv.org The distribution of these orbitals also provides information about the regions of the molecule that are most likely to participate in chemical reactions.

Table 3: Representative FMO Parameters from DFT Calculations on Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-Aminoaniline | - | - | 4.6019 |

| p-Nitroaniline | - | - | 3.8907 |

| p-Isopropylaniline | - | - | 5.2968 |

Source: Data from a study on aniline derivatives, calculated at the B3LYP/6-311G(d,p) level. thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgtci-thaijo.org The MEP map displays different potential values on the molecule's surface using a color scale. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org

In studies of aniline derivatives, MEP analysis has been used to identify the reactive sites. chemrxiv.orgthaiscience.infotci-thaijo.org For m-fluoroaniline, the electrophilic region is primarily located on the fluorine atom, while the nucleophilic region is near the nitrogen atom. chemrxiv.org This information is crucial for understanding intermolecular interactions and predicting the course of chemical reactions. chemrxiv.orgresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which reveals information about hyperconjugative interactions and charge transfer. researchgate.net The stability of a molecule can be correlated with these interactions.

NBO analysis has been successfully applied to various organic molecules to study their stability and bonding characteristics. researchgate.net For example, in the study of pyridinyl and pyrimidinyl phosphonates, NBO analysis was used to understand the stability, hyperconjugative interactions, and charge delocalization of the compounds. This type of analysis can elucidate the electronic reasons behind the observed structural and reactive properties of this compound.

Computational Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). chemrxiv.org

Theoretical investigations into the NLO properties of aniline derivatives have been conducted. chemrxiv.orgresearchgate.net For instance, a study on m-fluoroaniline calculated its dipole moment and hyperpolarizability to assess its NLO potential. chemrxiv.org Such computational screenings can identify promising candidates for NLO applications, guiding synthetic efforts towards materials with enhanced optical properties.

Table 4: Calculated NLO Properties for m-Fluoroaniline

| Property | Value |

| Dipole Moment (μ) | 3.7061 Debye |

| Total Polarizability (αtot) | 64.673 a.u. |

| First Hyperpolarizability (βtot) | 274.229 a.u. |

Source: Data from a study on m-fluoroaniline, calculated using the CAM-B3LYP/LanL2DZ method. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the strength of the interaction.

While no specific molecular docking studies for this compound are publicly available, the methodology can be illustrated through studies on structurally related compounds. For instance, molecular docking studies on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B (MAO-B) have demonstrated the utility of this approach. asiapharmaceutics.info In such a study, the binding affinities of a library of compounds are calculated, and the interactions, such as hydrogen bonds and hydrophobic interactions, are analyzed to identify key residues for binding.

A hypothetical molecular docking study of this compound against a putative target protein could yield data similar to that presented in Table 1. This table would typically rank different poses of the molecule based on their binding energy, providing a quantitative measure of the predicted affinity.

Table 1: Hypothetical Molecular Docking Results for this compound

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | ASP120, TYR435, PHE343 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for optimizing lead compounds in drug discovery by predicting the activity of newly designed derivatives. nih.gov

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a series of related molecules with varied substituents. The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors—physicochemical properties such as lipophilicity (logP), molecular weight, and electronic properties—would be calculated for each derivative. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.gov A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective compounds. nih.gov

Table 2: Hypothetical QSAR Model Validation for this compound Derivatives

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.85 |

| q² (Cross-validated r²) | 0.72 |

| pred_r² (External Validation) | 0.79 |

This table is for illustrative purposes and does not represent actual experimental data.

The insights gained from such a QSAR study could reveal, for example, that increasing the lipophilicity at a certain position of the aniline ring while maintaining a specific electronic character in the aminomethyl group is crucial for enhanced biological activity.

Biological and Pharmacological Significance of 4 Aminomethyl 3 Fluoroaniline and Its Derivatives

Exploration of Pharmacological Targets and Receptor Interactions

Derivatives of 4-(aminomethyl)-3-fluoroaniline have been investigated for their interactions with a range of biological targets, including enzymes and receptors that are pivotal in disease progression. The introduction of the fluoroaniline (B8554772) moiety can enhance binding affinity and modulate the activity of these targets.

In Vitro Enzyme Inhibition Profiles (e.g., CXCR4, Nitric Oxide Synthase, CYP3A4)

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) is a key player in cancer progression, metastasis, and inflammation. nih.gov Its role in tumor growth has made it a significant target for anticancer therapies. nih.gov Small-molecule antagonists that block CXCR4 signaling are of considerable interest. nih.govnih.gov While direct studies on this compound itself are limited, the broader class of fluoroanilines has been incorporated into CXCR4 inhibitors. The fluorine substitution can be a critical element in optimizing the binding affinity and oral bioavailability of these antagonists. nih.gov For instance, Mavorixafor (AMD-070), an orally available CXCR4 antagonist, highlights the clinical potential of targeting this receptor. nih.gov

Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. nih.govnih.gov Overproduction of NO by nitric oxide synthases (NOS) is implicated in neurodegenerative diseases and inflammation. nih.gov Consequently, inhibitors of NOS are sought after for therapeutic intervention. nih.govnih.gov Derivatives of 4-aminopteridine have been developed as inhibitors of neuronal NOS (nNOS). nih.gov The structure-activity relationship studies of these inhibitors reveal that substitutions on the pteridine (B1203161) ring are crucial for potency. While not directly this compound, these studies on related amino-substituted compounds underscore the potential for this chemical motif to be integrated into novel NOS inhibitors. nih.gov

Receptor Binding Affinity Studies

The affinity of a compound for its biological target is a critical determinant of its pharmacological activity. For derivatives of this compound, receptor binding studies are essential to quantify their potency and selectivity. For example, in the development of PET radioligands for the N-methyl-D-aspartate (NMDA) receptor, the binding affinity of various substituted N-aryl-N′-methylguanidines was assessed. nih.gov These studies demonstrated that the position of substituents, such as fluorine, significantly impacts binding affinity. nih.gov Similarly, research on small-molecule fluorescent ligands for the CXCR4 receptor involved designing probes based on known antagonists and evaluating their binding. nih.gov The development of fluorinated analogs of existing ligands is a common strategy to improve binding affinity and pharmacokinetic properties. researchgate.net

Antiproliferative and Anticancer Activities

The potential of this compound derivatives as anticancer agents is an area of active research. The incorporation of this moiety into larger molecular frameworks has yielded compounds with significant antiproliferative effects against various cancer cell lines.

Cell Line Sensitivity and Cytotoxicity Assays

The anticancer potential of novel compounds is initially evaluated using a panel of human cancer cell lines. A study on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety demonstrated potent in vitro antitumor activities against cell lines such as H460 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma). nih.gov Notably, many of these compounds showed high selectivity towards the H460 and MKN-45 cell lines. nih.gov Similarly, fluorinated indole (B1671886) derivatives have shown moderate to high anticancer activities against prostate (PC3), lung (A549), and pancreas (PaCa2) cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of a representative derivative.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Bisquinoline derivative with 4-oxy-3-fluoroaniline linker | MKN-45 | Single-digit nM range | nih.gov |

| Fluorinated Indole Derivative (34b) | A549 | 0.8 µM | nih.gov |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | MCF-7 | 0.075 µM | nih.gov |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | MCF-7 | 0.095 µM | nih.gov |

Mechanism of Action in Cancer Cells (e.g., tubulin polymerization inhibition, enzyme pathway modulation)

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. One of the key mechanisms identified for derivatives containing the fluoroaniline motif is the inhibition of tubulin polymerization. nih.govnih.govnih.govmdpi.comsemanticscholar.orgsemanticscholar.org

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division. nih.govnih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a prime target for anticancer drugs. nih.gov Several studies have shown that derivatives incorporating a fluoroaniline or related structures can inhibit tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govmdpi.com For instance, certain 3-fluoro-β-lactam analogues of combretastatin (B1194345) A-4, a potent tubulin inhibitor, have demonstrated significant inhibition of tubulin polymerization. nih.gov Mechanistic studies revealed that these compounds induce apoptosis and modulate the expression of apoptotic proteins. nih.gov

Another important mechanism is the modulation of enzyme pathways critical for cancer cell survival and proliferation. For example, some 4-amino-thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit kinases like B-Raf, which are involved in cell growth signaling pathways. nih.gov

Antimicrobial and Antiviral Efficacy

Beyond cancer, derivatives of this compound have also shown promise as antimicrobial and antiviral agents. The unique electronic properties conferred by the fluorine atom can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or proteins. psu.edu

Antimicrobial Activity: Studies have demonstrated the antibacterial efficacy of fluoroaniline derivatives against various pathogens. For instance, certain trifluoro-anilines have shown activity against Vibrio parahaemolyticus and Vibrio harveyi, bacteria commonly associated with seafood contamination. nih.gov These compounds were found to disrupt the bacterial cell membrane and inhibit biofilm formation. nih.gov Other research has focused on synthesizing fluorobenzothiazoles incorporated with 1,3,4-thiadiazole, which have shown activity against both Gram-positive and Gram-negative bacteria. psu.edu Novel oxazolidinone derivatives containing a fluoropyridine moiety, a bioisostere of fluoroaniline, exhibited potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov

Antiviral Activity: The development of broad-spectrum antiviral agents is a critical area of research. nih.govnih.gov Derivatives incorporating a 3-fluoro-4-methoxy-benzyl group have been shown to enhance the in vitro antiviral activity of remdesivir (B604916) nucleoside monophosphate prodrugs against a range of RNA viruses. nih.govnih.gov This highlights the potential of the fluoroaniline scaffold in designing novel antiviral therapeutics.

The table below provides a summary of the antimicrobial efficacy of a related compound.

| Compound/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | nih.gov |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | nih.gov |

| Novel oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |

Applications in Chemical Biology and Protein Engineering

The unique structural features of this compound make it a molecule of interest for applications in chemical biology and protein engineering. However, a review of the current scientific literature does not reveal direct applications of this specific compound in peptide synthesis or the modification of biologically active peptides. The following sections provide a general overview of these techniques where a molecule with the characteristics of this compound could theoretically be applied.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. youtube.comyoutube.com Aminomethyl resins are a class of supports used in SPPS, though peptides attached to a simple aminomethyl resin are often difficult to cleave without damaging the peptide. mdpi.com To overcome this, various linkers are attached to the aminomethyl resin to allow for controlled cleavage under specific conditions. mdpi.com While this compound contains an aminomethyl group, there is no published research indicating its use as a foundational resin or linker in SPPS.

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.gov It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. nih.gov Various linkers and modified amino acids have been developed to facilitate NCL, including some based on aniline (B41778) derivatives. nih.govrsc.orgresearchgate.net For example, an oxidative coupling strategy has been developed for the chemoselective modification of proteins containing aniline, which can be introduced through NCL techniques. capes.gov.brnih.gov However, there is no specific mention in the literature of this compound being employed in NCL protocols.

The modification of peptides and proteins is crucial for enhancing their therapeutic properties, such as stability, bioavailability, and target specificity. khanacademy.org This can involve the introduction of non-native functional groups or post-translational modifications. youtube.com The site-specific modification of peptides is an active area of research, with methods being developed for the functionalization of specific amino acid residues. rsc.org

The presence of a reactive aniline group in this compound suggests its potential as a molecule for bioconjugation. Aniline-containing molecules have been attached to proteins and subsequently modified through oxidative coupling reactions. capes.gov.brnih.gov This allows for the site-specific labeling of proteins with fluorescent probes or other functionalities. capes.gov.brnih.gov Despite this potential, there are currently no published studies demonstrating the use of this compound for the modification of biologically active peptides or proteins.

Modulation of Biological Interactions via Fluorine Substitution

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate the biological properties of a molecule. nih.govbenthamscience.com The fluorine atom in this compound can significantly influence its interactions with biological targets.

Fluorine's high electronegativity can alter the electronic properties of the aniline ring, affecting its pKa and hydrogen bonding capabilities. nih.gov Studies on halogenated anilines have shown that fluorine substitution can enhance the ability of the adjacent amine group to form strong hydrogen bonds, which are critical for drug-receptor binding. nih.gov Furthermore, fluorine can participate in non-covalent interactions, including halogen bonds, which can contribute to the stability of a drug-protein complex. nih.gov

The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug. nih.gov The biodehalogenation of fluorinated anilines has been studied, revealing that these compounds can be metabolized through various pathways, some of which lead to the formation of reactive intermediates. nih.gov The reactivity of these intermediates is influenced by the number and position of the fluoro-substituents. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key pharmacophoric features required for optimal potency and selectivity. nih.gov

While specific SAR studies focused on this compound derivatives are not widely published, SAR studies of related fluorinated anilines and aminobenzylamines provide valuable insights. For example, in the development of arylfluoroquinolone antibacterial agents, SAR studies have shown that the nature and position of substituents on the aniline ring are crucial for activity. nih.gov Specifically, a para-fluorophenyl or para-hydroxyphenyl group at the 1-position of the quinolone core was found to be optimal for antibacterial potency. nih.gov

In the context of antimycobacterial agents, SAR studies of quinoline (B57606) derivatives have indicated that the presence of a fluorine atom at specific positions can significantly enhance activity. nih.govmdpi.com For instance, the replacement of a 1-(4-nitrophenyl) group with a 1-(2-fluoro-4-nitrophenyl) group led to a substantial increase in anti-TB activity. nih.gov These examples underscore the importance of the fluorine substituent and suggest that a systematic exploration of derivatives of this compound, by modifying the substitution pattern on the aromatic ring and the aminomethyl side chain, could lead to the discovery of more potent and selective biological agents.

Environmental Behavior and Ecotoxicological Assessment of 4 Aminomethyl 3 Fluoroaniline

Environmental Transport and Distribution in Different Compartments

The environmental transport and distribution of a chemical are governed by its physical and chemical properties. For 4-(Aminomethyl)-3-fluoroaniline, these properties must be inferred from related compounds. Aniline (B41778), the parent compound, is moderately soluble in water and has a low octanol-water partition coefficient (log K_ow), suggesting a tendency to remain in the aqueous phase rather than partitioning to soil or sediment. waterquality.gov.au However, the introduction of a fluorine atom, as seen in 4-fluoroaniline (B128567), can increase the log K_ow, which may lead to greater sorption to organic matter in soil and sediment. nih.gov

Aromatic amines can enter the environment through various pathways, including industrial wastewater discharges and accidental spills. mdpi.comnih.gov Once in the aquatic environment, their distribution will be influenced by factors such as water pH, which can affect their speciation and solubility. mdpi.com

Degradation Pathways and Persistence in Aquatic and Terrestrial Systems

The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. The degradation of this compound is expected to occur through a combination of biological and non-biological processes.

Biodegradation Mechanisms

The biodegradation of aniline and its derivatives has been the subject of numerous studies. Generally, bacterial degradation of these compounds proceeds through the formation of catechols, which are then further broken down via ortho- or meta-cleavage pathways. nih.gov For instance, the degradation of 3,4-dichloroaniline (B118046) can be initiated by dehalogenation to form 4-chloroaniline (B138754), which is then converted to aniline and subsequently to catechol. nih.gov

Several bacterial species have been identified that can degrade aniline, including those from the genera Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga. mdpi.com A consortium of Bacillus species has also been shown to biodegrade aniline and its chlorinated derivatives. researchgate.net The rate and extent of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients or inhibitory substances like heavy metals. nih.gov For example, the optimal pH and temperature for aniline degradation by a specific bacterial consortium were found to be 7.0 and 30°C, respectively. nih.gov The presence of an aminomethyl group on the aniline ring may influence the susceptibility of this compound to microbial attack, but specific pathways have not been elucidated.

Photodegradation Processes

Photodegradation, or the breakdown of a chemical by light, is another important environmental fate process, particularly in surface waters. youtube.com Aniline derivatives can undergo photolysis. waterquality.gov.au For example, 4-fluoroaniline is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 11 hours. nih.gov In aquatic systems, fluoroquinolones, which also contain a fluorine atom, have been shown to degrade readily under simulated sunlight. nih.govnih.gov The photodegradation of 4-chloroaniline in aqueous solutions can lead to the formation of 4-chloronitrosobenzene (B1211902) and 4-chloronitrobenzene. researchgate.net It is plausible that this compound would also be susceptible to photodegradation in the environment, although the specific products and rates of this process are unknown.

Adsorption and Volatilization Characteristics

Volatilization from water surfaces is an expected fate process for 4-fluoroaniline, based on its estimated Henry's Law constant. nih.gov The estimated volatilization half-lives for a model river and lake are 6.4 and 50 days, respectively. nih.gov The addition of the aminomethyl group would likely decrease the volatility of the compound compared to 4-fluoroaniline due to increased polarity and potential for hydrogen bonding.

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of a substance describes its potential to cause harm to living organisms in the environment. Due to the lack of direct data for this compound, its ecotoxicological profile is inferred from studies on related aniline compounds.

Impacts on Aquatic Ecosystems

Aniline and its derivatives are known to be toxic to a range of aquatic organisms. mdpi.comnih.gov Studies have shown that daphnids, a type of freshwater crustacean, are particularly sensitive to some aromatic amines. nih.gov

Toxicity to Aquatic Organisms (Based on Analogues)

| Organism | Compound | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | Aniline | 48h LC50 | 80 | waterquality.gov.au |

| Pimephales promelas (fathead minnow) | Aniline | 96h LC50 | 2,200 - 187,000 | waterquality.gov.au |

| Pseudokirchneriella subcapitata (green algae) | 4-Chloroaniline | - | - | nih.gov |

This table is for illustrative purposes and is based on data for aniline and chloroaniline, not this compound. The toxicity of this compound may be different.

The toxicity of anilines can vary significantly between species. nih.gov For example, in one study, the sensitivity to a set of chlorinated anilines followed the order: Daphnia magna > Pseudokirchneriella subcapitata > Danio rerio > Escherichia coli. nih.gov The position of substituents on the aniline ring can also influence toxicity. nih.gov The presence of both a fluorine atom and an aminomethyl group on the aniline ring of the target compound makes direct extrapolation of toxicity values from simpler anilines challenging.

Terrestrial Ecotoxicity Insights

While the focus is on aquatic ecosystems, some inferences about terrestrial toxicity can be drawn from studies on earthworms. Research on the effects of 4-fluoroaniline on the earthworm Eisenia veneta revealed metabolic changes, indicating a sublethal toxic response. researchgate.netnih.gov This suggests that this compound could also have adverse effects on soil-dwelling organisms.

Potential Effects on Biological Systems

Aniline and its derivatives are known to be toxic to aquatic life and can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen. The presence of a fluorine atom can alter a compound's toxicity and persistence in the environment.

A study on the ecotoxicity of different fluoroanilines on the earthworm Eisenia veneta utilized high-resolution nuclear magnetic resonance (NMR) spectroscopy to observe changes in endogenous metabolites following exposure. nih.gov This metabolomics approach revealed that exposure to these compounds caused distinct biochemical changes. For instance, worms treated with 4-fluoroaniline showed a notable decrease in maltose (B56501) concentrations. nih.gov Such alterations in metabolic profiles can serve as biomarkers for xenobiotic toxicity, indicating that fluorinated anilines can disrupt normal physiological processes in soil-dwelling organisms. nih.gov

The broader class of chlorinated anilines, which share structural similarities with fluoroanilines, has been studied more extensively. These compounds are known to be persistent in aquatic environments and can have various adverse effects, including disrupting growth, reproduction, and development in aquatic species. nih.govsigmaaldrich.com Given these findings, it is plausible that this compound could exhibit similar ecotoxicological characteristics, potentially affecting organisms at different trophic levels.

Remedial Technologies for Environmental Contamination

Contamination of soil and water with aniline derivatives necessitates the development of effective remediation strategies. accustandard.com The primary approaches for treating such contaminants include advanced oxidation processes and biological treatments. accustandard.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. researchgate.net These methods are based on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of recalcitrant organic compounds, including aniline and its derivatives. nih.govresearchgate.net

Common AOPs applicable to aniline derivatives include:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The efficiency can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe²⁺ and generates additional radicals. nih.gov

Ozonation: Ozone (O₃) can directly oxidize aniline derivatives or decompose in water to form hydroxyl radicals.